Isopropyl 4-aminopiperidine-1-carboxylate

概要

説明

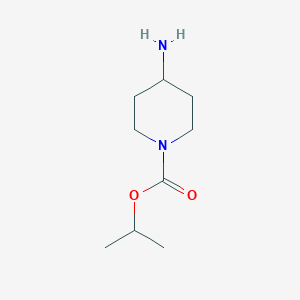

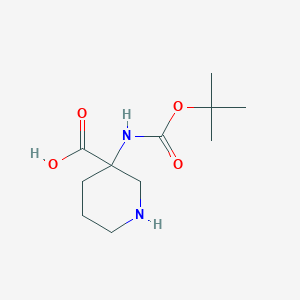

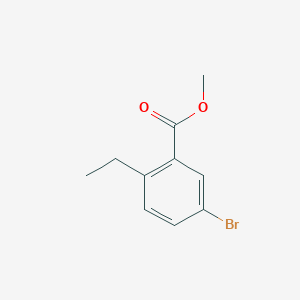

Isopropyl 4-aminopiperidine-1-carboxylate , also known as 1-Boc-4-piperidinamine or tert-Butyl 4-amino-1-piperidinecarboxylate , is a chemical compound with the empirical formula C₁₀H₂₀N₂O₂ . It is a heterocyclic building block used in organic synthesis. The compound is characterized by its tert-butyl (Boc) protecting group on the amino group of the piperidine ring .

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic routes for this compound, it can be prepared through various methods, including reductive amination or amidation reactions. Researchers have explored microwave-assisted solid-phase synthesis and direct annulation of primary amines with resin-bound dimesylates to obtain N-substituted piperidines .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with an isopropyl group (CH₃-CH-CH₃) attached to the nitrogen atom. The tert-butyl (Boc) protecting group is linked to the amino group (NH₂) of the piperidine ring. The compound’s molecular weight is approximately 200.28 g/mol .

Chemical Reactions Analysis

- Additionally, it has been employed in the preparation of piperidinylamino-diarylpyrimidine (pDAPY) derivatives, potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .

Physical and Chemical Properties Analysis

科学的研究の応用

Metabolism in Drug Design

Isopropyl 4-aminopiperidine-1-carboxylate, as a 4-aminopiperidine derivative, has implications in drug design, especially regarding its metabolism by cytochrome P450s. A study by Sun and Scott (2011) examined the metabolism of 4-aminopiperidine drugs, highlighting the role of CYP3A4 in catalyzing their N-dealkylation reaction. Understanding the molecular interactions between these drugs and CYP3A4 active site residues is crucial for optimizing drug metabolism in structure-based drug design approaches (Sun & Scott, 2011).

Peptide Binding and Drug Discovery

Kang et al. (2007) explored the use of a 4-aminopiperidine-4-carboxylic acid residue in Grb2 SH2 domain-binding peptides. By modifying this residue with different groups, they developed a library of compounds to investigate potential binding interactions in drug discovery (Kang et al., 2007).

Synthesis of Pharmaceuticals

The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, including this compound, has practical applications in pharmaceutical synthesis. Malaquin et al. (2010) developed a two-step sequence for preparing these derivatives, leading to the efficient synthesis of drugs like carfentanil and remifentanil (Malaquin et al., 2010).

Catalysis in Organic Synthesis

In organic synthesis, this compound derivatives may be used as catalysts or intermediates. For instance, Pozdnev (2009) described the activation of carboxylic acids via dialkyl pyrocarbonates, a process where derivatives like this compound could play a role in forming esters of N-protected amino acids (Pozdnev, 2009).

特性

IUPAC Name |

propan-2-yl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYPFMHFXAXPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677455 | |

| Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502931-34-2 | |

| Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B3028962.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)

![4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B3028979.png)